molecular formula C24H36O4 B072066 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate CAS No. 1173-09-7

3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate

Cat. No.: B072066
CAS No.: 1173-09-7
M. Wt: 388.5 g/mol
InChI Key: LIZWBGZACPSUNY-MDXUQPGDSA-N
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Description

3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate is a synthetic steroid compound with the molecular formula C24H36O4 and a molecular weight of 388.54 . This compound is known for its structural similarity to naturally occurring steroids and is used in various scientific and industrial applications.

Preparation Methods

The preparation of 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate involves several synthetic routes. One common method includes the use of a compound progestin as a starting material. The synthesis typically involves multiple steps, including hydroxylation and acetylation reactions under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate undergoes various chemical reactions, including:

Scientific Research Applications

3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate involves its interaction with steroid hormone receptors. It binds to specific receptors in target cells, modulating gene expression and influencing various physiological processes. The molecular targets and pathways involved include the glucocorticoid receptor and the mineralocorticoid receptor pathways .

Comparison with Similar Compounds

3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h5,14,17-20,22,26H,6-13H2,1-4H3/t14-,17+,18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZWBGZACPSUNY-MDXUQPGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)COC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)COC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922385
Record name 3-Hydroxy-16-methyl-20-oxopregn-5-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173-09-7
Record name (3β,16α)-21-(Acetyloxy)-3-hydroxy-16-methylpregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta,21-Dihydroxy-16alpha-methylpregn-5-en-20-one 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-16-methyl-20-oxopregn-5-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β,21-dihydroxy-16α-methylpregn-5-en-20-one 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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